molecular formula C14H9N3OS B5682137 4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one

4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one

Cat. No. B5682137
M. Wt: 267.31 g/mol
InChI Key: AWIPVHBKZRHLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in drug discovery and development. This compound possesses a unique molecular structure that makes it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets in cells, such as enzymes and receptors.
Biochemical and Physiological Effects:
4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one in lab experiments is its high potency and selectivity towards specific molecular targets. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one. One possible direction is to investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy. Another possible direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one is a promising compound that has potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one can be achieved through various methods, including cyclization reactions and condensation reactions. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with 2-naphthol in the presence of a suitable catalyst.

Scientific Research Applications

4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.

properties

IUPAC Name

6-thia-2,4,9-triazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS/c18-14-17-13-12(19-14)7-15-10-5-8-3-1-2-4-9(8)6-11(10)16-13/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIPVHBKZRHLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=C(C=N3)SC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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